6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a 2-methylphenyl group at the 3rd position on the triazolopyridazine ring.
Preparation Methods
The synthesis of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The triazolopyridazine ring can participate in cyclization reactions to form fused ring systems, which are of interest in the development of new pharmaceuticals and materials.
Scientific Research Applications
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a methyl group instead of a 2-methylphenyl group, which may result in different biological activities and chemical reactivity.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: This derivative contains an ethyl ester group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
6-chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-9(8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFRMXAILDPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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